4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core, a pyrrolidinone ring, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps
Preparation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Formation of Pyrrolidinone Ring: The pyrrolidinone ring can be introduced through a cyclization reaction involving a suitable amine and a carbonyl compound.
Substitution Reactions: The final compound is obtained by introducing the 3-chlorobenzyl and 3-methoxyphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzimidazole or pyrrolidinone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethoxylated products.
Scientific Research Applications
4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole, thiabendazole, and metronidazole share the benzimidazole core and exhibit similar biological activities.
Pyrrolidinone Derivatives: Compounds such as piracetam and levetiracetam contain the pyrrolidinone ring and are known for their neurological effects.
Uniqueness
4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one is unique due to its specific combination of substituents and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H22ClN3O2 |
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Molecular Weight |
431.9 g/mol |
IUPAC Name |
4-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C25H22ClN3O2/c1-31-21-9-5-8-20(14-21)28-16-18(13-24(28)30)25-27-22-10-2-3-11-23(22)29(25)15-17-6-4-7-19(26)12-17/h2-12,14,18H,13,15-16H2,1H3 |
InChI Key |
NRSGXAAQNKAXPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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